

Application Notes and Protocols: Dicyclohexano-18-crown-6 in Radiopharmaceutical Science

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Compound of Interest

Compound Name: *Dicyclohexano-18-crown-6*

Cat. No.: *B099776*

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Introduction

Dicyclohexano-18-crown-6 (DCH18C6) is a macrocyclic polyether with a high affinity for various metal cations. Its ability to selectively encapsulate specific ions within its central cavity makes it a valuable tool in radiochemistry. While not as commonly employed as cryptands like Kryptofix 2.2.2 in routine radiopharmaceutical synthesis, DCH18C6 has significant applications in the purification of medical radionuclides and serves as an illustrative example of phase-transfer catalysis in radiofluorination. These application notes provide an overview of its use in these contexts, with detailed protocols for researchers, scientists, and drug development professionals.

Primary Application: Selective Separation and Purification of Radionuclides

Dicyclohexano-18-crown-6 is highly effective in the selective extraction of strontium and radium isotopes. This is particularly relevant for the purification of therapeutic radiopharmaceuticals such as Strontium-89 (⁸⁹Sr) and Radium-223 (²²³Ra), and for the removal of strontium radioisotopes from fission product mixtures. The cis-syn-cis isomer of DCH18C6 has been shown to be a particularly efficient extractant.[\[1\]](#)[\[2\]](#)

The principle of this application lies in the size-selectivity of the crown ether's cavity, which is well-suited for the ionic radii of Sr²⁺ and Ra²⁺. This allows for their separation from other

radionuclides in acidic solutions.[\[2\]](#)[\[3\]](#)

Quantitative Data for Strontium Extraction

The efficiency of strontium extraction using DCH18C6 is dependent on several factors, including the concentration of nitric acid, the concentration of the crown ether, and the organic diluent used.

Parameter	Condition	Distribution Ratio (DSr)	Reference
Nitric Acid Concentration	1 M HNO ₃	~1.5	[3]
3 M HNO ₃	~3.5	[3]	
5 M HNO ₃	~2.0	[3]	
DCH18C6 Concentration	0.05 M in n-octanol	~2.5 (in 3M HNO ₃)	[3]
0.1 M in n-octanol	~5.0 (in 3M HNO ₃)	[3]	
0.2 M in n-octanol	~10.0 (in 3M HNO ₃)	[3]	

Experimental Protocol: Extraction of Strontium-90

This protocol describes a liquid-liquid extraction method for the separation of ⁹⁰Sr from an acidic aqueous solution.

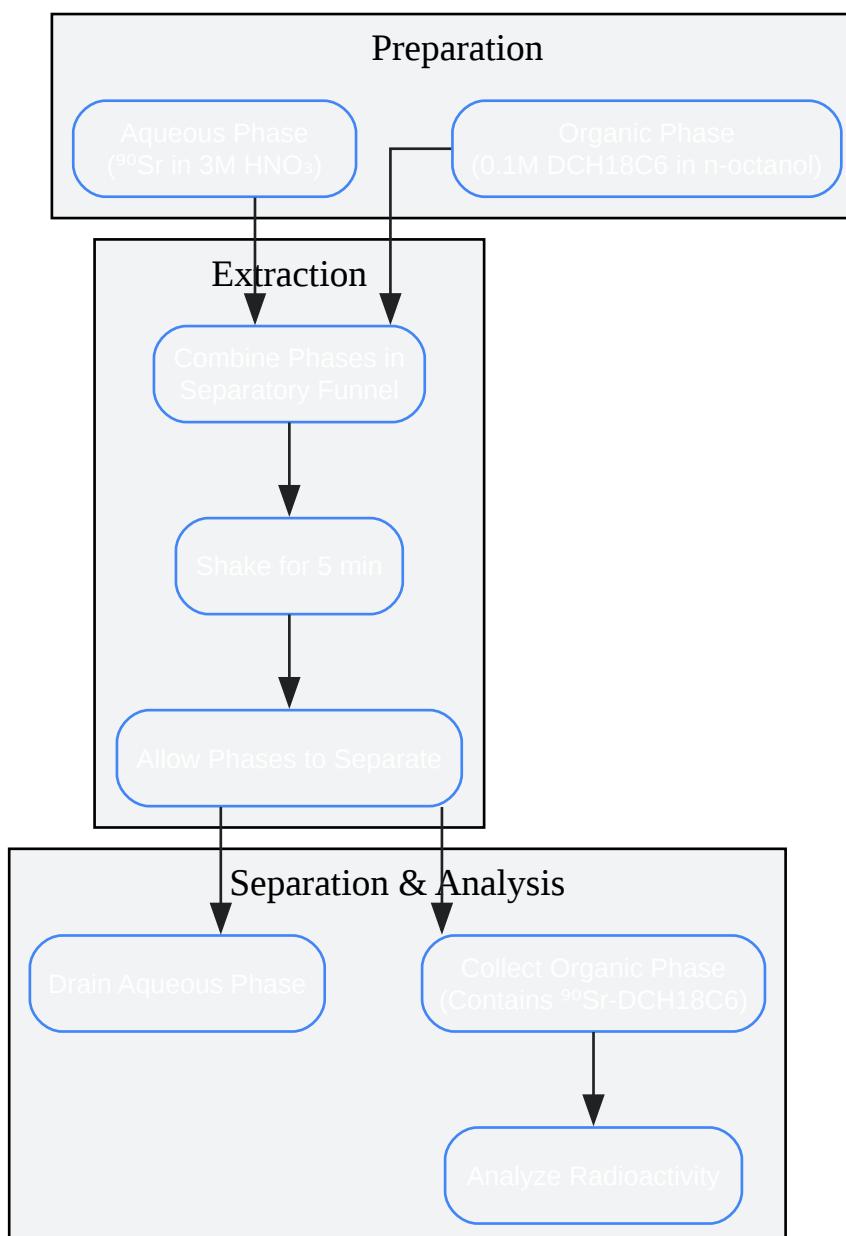
Materials:

- **Dicyclohexano-18-crown-6** (DCH18C6)
- n-octanol (or other suitable organic diluent)
- Nitric Acid (HNO₃)
- Aqueous sample containing ⁹⁰Sr

- Separatory funnel
- Scintillation counter or other suitable radiation detector

Procedure:

- Preparation of Organic Phase: Prepare a 0.1 M solution of DCH18C6 in n-octanol.
- Aqueous Phase Preparation: Adjust the aqueous sample containing ^{90}Sr to a final concentration of 3 M nitric acid.
- Extraction:
 - In a separatory funnel, combine 10 mL of the prepared aqueous phase with 10 mL of the organic phase.
 - Shake vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the Sr-crown ether complex into the organic phase.
 - Allow the phases to separate for 10 minutes.
- Separation:
 - Carefully drain the aqueous (lower) phase.
 - Collect the organic phase, which now contains the ^{90}Sr -DCH18C6 complex.
- Stripping (Optional): To recover the ^{90}Sr from the organic phase, perform a back-extraction with deionized water or a dilute acid solution.
- Analysis: Measure the radioactivity in both the initial aqueous phase and the organic phase using a scintillation counter to determine the extraction efficiency.

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Workflow for Strontium-90 Extraction

Secondary Application: Phase-Transfer Catalysis in $[^{18}\text{F}]$ Radiofluorination

In positron emission tomography (PET), the most common radionuclide is Fluorine-18 (¹⁸F), which is typically produced as $[^{18}\text{F}]$ fluoride in $[^{18}\text{O}]$ water. In this form, the fluoride ion is a poor

nucleophile due to strong solvation by water molecules. To enhance its reactivity for labeling reactions, a phase-transfer catalyst is used. Crown ethers, such as 18-crown-6 and its derivative DCH18C6, can serve this purpose.

The crown ether encapsulates the counter-ion of the fluoride salt (e.g., K⁺ from K₂CO₃ used to elute the [¹⁸F]fluoride from an anion exchange cartridge), rendering the "naked" [¹⁸F]fluoride ion more soluble in aprotic organic solvents and highly nucleophilic. While Kryptofix 2.2.2 is more commonly used due to its superior encapsulation efficiency, DCH18C6 operates on the same principle.

Quantitative Data for a Representative [¹⁸F]Fluorination

The following data is for a generic nucleophilic substitution reaction and illustrates the typical conditions and outcomes. Specific yields will vary greatly depending on the substrate.

Parameter	Value
Radiolabeling Precursor	5-10 mg
Phase-Transfer Catalyst	10-15 mg (e.g., K222 or Crown Ether)
Base	1-2 mg K ₂ CO ₃
Solvent	0.5-1.0 mL Acetonitrile or DMSO
Temperature	80-120 °C
Reaction Time	5-15 min
Radiochemical Yield (RCY)	20-80% (decay-corrected, highly substrate dependent)

Experimental Protocol: General [¹⁸F]Fluorination using a Crown Ether

This protocol provides a general methodology for the nucleophilic [¹⁸F]fluorination of a precursor molecule using a crown ether as the phase-transfer catalyst.

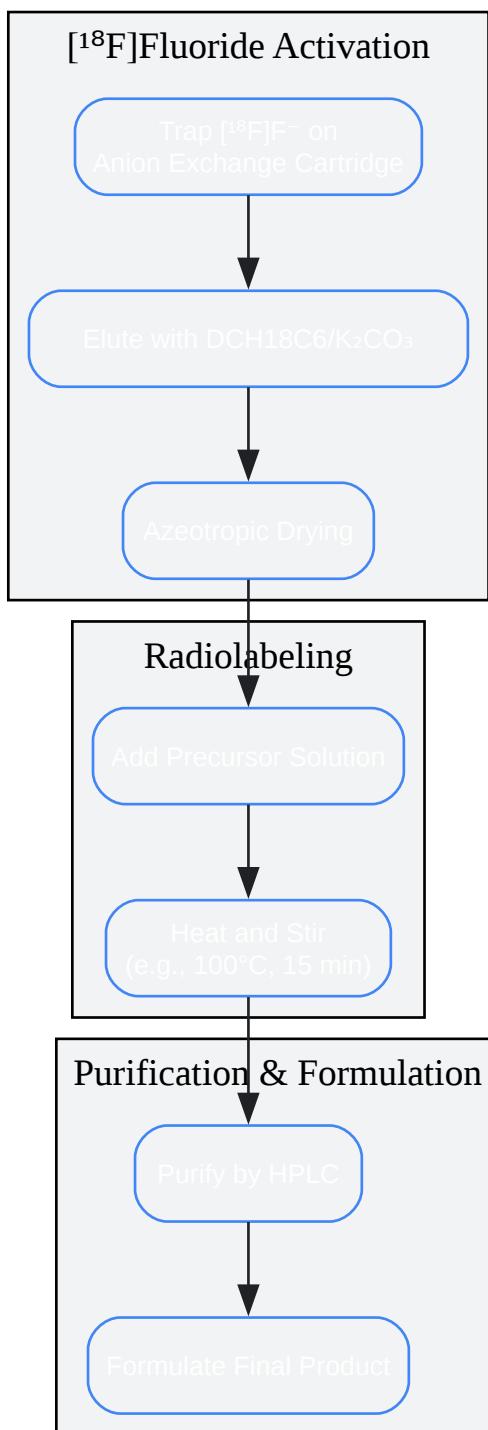
Materials:

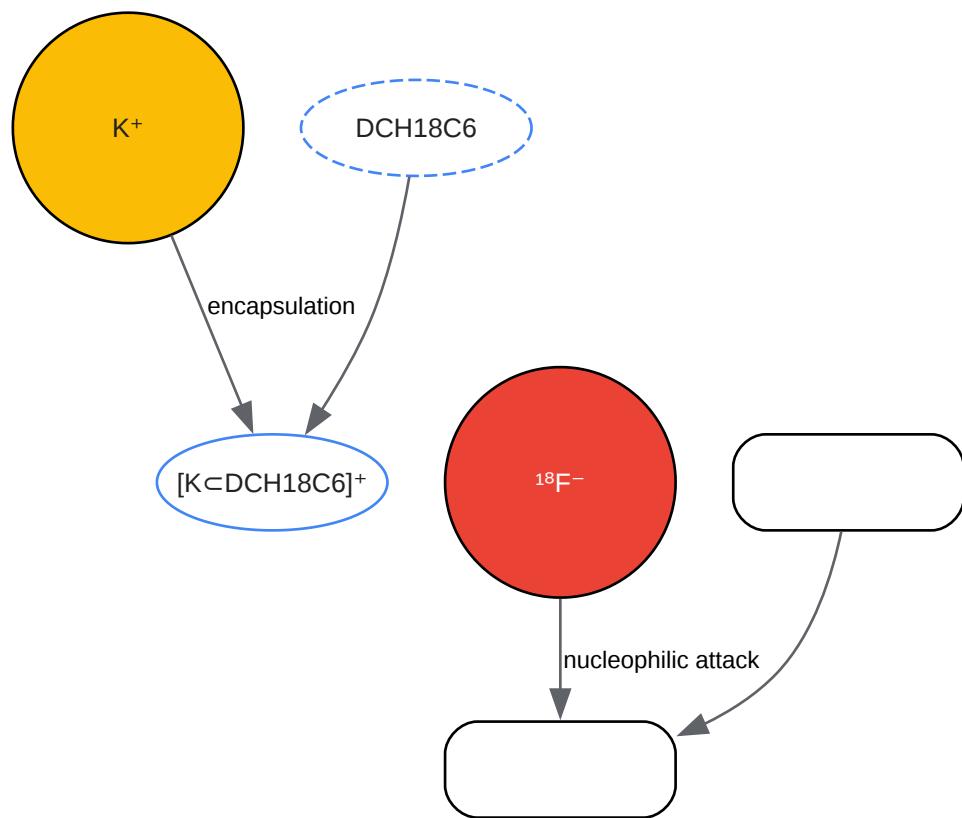
- Aqueous $[^{18}\text{F}]$ fluoride from cyclotron target
- Anion exchange cartridge (e.g., QMA)
- Eluent solution: 0.5 mL acetonitrile/water (95:5) containing 15 mg of DCH18C6 and 2 mg of K_2CO_3
- Radiolabeling precursor with a suitable leaving group (e.g., tosylate, mesylate, nitro-group)
- Reaction vessel (e.g., V-vial)
- Aprotic solvent (e.g., acetonitrile or DMSO)
- Heating and stirring module
- HPLC for purification

Procedure:

- Trapping $[^{18}\text{F}]$ Fluoride: Pass the aqueous $[^{18}\text{F}]$ fluoride solution through the anion exchange cartridge to trap the $[^{18}\text{F}]F^-$.
- Elution: Elute the trapped $[^{18}\text{F}]$ fluoride from the cartridge into the reaction vessel using the eluent solution containing DCH18C6 and K_2CO_3 .
- Azeotropic Drying: Heat the reaction vessel at 110 °C under a stream of nitrogen to evaporate the water. Repeat with 2 x 0.5 mL of acetonitrile.
- Radiolabeling Reaction:
 - Dissolve 5-10 mg of the precursor in 0.5 mL of anhydrous aprotic solvent.
 - Add the precursor solution to the dried $[^{18}\text{F}]$ fluoride-DCH18C6- K_2CO_3 complex.
 - Seal the reaction vessel and heat at the desired temperature (e.g., 100 °C) for 10-15 minutes with stirring.
- Purification:

- After the reaction, cool the vessel and dilute the mixture with the mobile phase for HPLC.
- Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the [¹⁸F]labeled product from unreacted precursor and byproducts.
- Formulation: Collect the desired product fraction, remove the organic solvent under reduced pressure, and formulate in a physiologically compatible solution (e.g., saline with ethanol).

[Click to download full resolution via product page](#)**General Workflow for $[^{18}\text{F}]$ Fluorination**



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Mechanism of Crown Ether Catalysis

Conclusion

Dicyclohexano-18-crown-6 is a versatile reagent in radiochemistry. Its primary, well-established application in the context of radiopharmaceuticals is the purification of medically relevant radionuclides like ^{89}Sr and ^{223}Ra through selective extraction. While less common in direct $[^{18}F]$ fluorination for PET tracer synthesis, its function as a phase-transfer catalyst is analogous to more frequently used compounds, making it a valuable subject of study for understanding the fundamental principles of radiolabeling chemistry. The protocols provided herein offer a foundation for researchers to apply DCH18C6 in these contexts.

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References

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